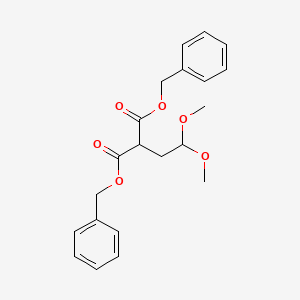

Dibenzyl (2,2-dimethoxyethyl)propanedioate

Description

Chemical Identity and Structural Characterization of Dibenzyl (2,2-Dimethoxyethyl)propanedioate

Systematic Nomenclature and IUPAC Conventions

This compound is systematically named according to IUPAC guidelines as dibenzyl 2-(2,2-dimethoxyethyl)propanedioate . The nomenclature derives from the propanedioate core (a three-carbon dicarboxylate), modified by:

- Two benzyl ester groups at the terminal carboxylate positions.

- A 2,2-dimethoxyethyl substituent at the central carbon (C2) of the propanedioate backbone.

The numbering prioritizes the propanedioate chain, with the dimethoxyethyl group designated as a C2 substituent. The benzyl esters are named as O-benzyl groups in the prefix. Alternative names include bis(phenylmethyl) 2-(2,2-dimethoxyethyl)malonate and dibenzyl 2-(2,2-dimethoxyethyl)malonate, though the IUPAC name remains authoritative.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is C$${21}$$H$${24}$$O$$_{6}$$ , with a molecular weight of 372.412 g/mol . The structure features:

- A central malonyl group (propanedioate) with two benzyl ester substituents.

- A 2,2-dimethoxyethyl branch at the central carbon, introducing ether functionalities.

Structural Isomerism

- Positional Isomerism : Potential isomers could arise from variations in the placement of the dimethoxyethyl group. For example, substituting C1 or C3 of the propanedioate chain instead of C2 would yield positional isomers. However, the reported structure is specific to C2 substitution.

- Functional Group Isomerism : Unlikely due to the distinct ester and ether moieties.

- Stereoisomerism : The central carbon (C2) bonded to the dimethoxyethyl group and two carboxylate esters could theoretically be a chiral center. However, the symmetrical benzyl ester groups may render the molecule achiral if the substituents are identical. Experimental confirmation of chirality remains unreported.

Table 1: Molecular Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C$${21}$$H$${24}$$O$$_{6}$$ |

| Molecular Weight | 372.412 g/mol |

| Degree of Unsaturation | 10 (calculated from formula) |

| Key Functional Groups | Ester, Ether |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are absent in published literature, insights can be inferred from related propanedioate esters:

- Diisopropyl 2-[(4-nitrobenzoyl)amino]propanedioate (C$${16}$$H$${20}$$N$${2}$$O$${7}$$) crystallizes in the monoclinic space group C2 with two molecules per asymmetric unit. Conformational analysis reveals near-coplanar nitro groups and phenyl rings, stabilized by O⋯π interactions.

- Dibenzyl malonate (C$${17}$$H$${16}$$O$$_{4}$$) adopts a planar malonate core with benzyl esters oriented perpendicularly to minimize steric strain.

For the target compound, the dimethoxyethyl group likely induces steric bulk, favoring a staggered conformation to reduce van der Waals repulsions between methoxy and benzyl groups. Computational modeling predicts a dihedral angle of ~120° between the dimethoxyethyl chain and the propanedioate plane.

Comparative Analysis with Related Propanedioate Esters

This compound belongs to a broader class of malonate derivatives. Key comparisons include:

Dibenzyl Malonate (C$${17}$$H$${16}$$O$$_{4}$$)

- Simpler structure lacking the dimethoxyethyl substituent.

- Lower molecular weight (284.31 g/mol vs. 372.41 g/mol).

- Applications: Intermediate in organic synthesis, particularly for introducing benzyl-protected carboxylates.

Diethyl Dibenzylpropanedioate (C$${21}$$H$${24}$$O$$_{4}$$)

- Shares the dibenzyl ester motif but substitutes the dimethoxyethyl group with hydrogen at C2.

- Reduced oxygen content (4 oxygen atoms vs. 6 in the target compound).

Famciclovir Malonate (C$${12}$$H$${15}$$N$${5}$$O$${4}$$)

- A nitrogen-containing analog with a purine substituent.

- Demonstrates the versatility of malonate esters in pharmaceutical applications.

Table 2: Comparative Analysis of Propanedioate Esters

The dimethoxyethyl group in this compound enhances polarity compared to simpler esters, potentially improving solubility in polar aprotic solvents. This structural feature also introduces steric hindrance, which may influence reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No. |

654673-32-2 |

|---|---|

Molecular Formula |

C21H24O6 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

dibenzyl 2-(2,2-dimethoxyethyl)propanedioate |

InChI |

InChI=1S/C21H24O6/c1-24-19(25-2)13-18(20(22)26-14-16-9-5-3-6-10-16)21(23)27-15-17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3 |

InChI Key |

FMUBJXVNTVZWSC-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

This method benefits from mild conditions but requires careful control of stoichiometry to minimize dialkylation byproducts.

Transesterification of Diethyl Derivatives

Diethyl (2,2-dimethoxyethyl)propanedioate can undergo transesterification with benzyl alcohol to yield the dibenzyl ester. This two-step process is inferred from methods used for analogous compounds (e.g., WO2017087323A1):

Step 1: Synthesis of Diethyl Derivative

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Diethyl malonate | |

| Alkylating Agent | 2,2-Dimethoxyethyl bromide | |

| Catalyst | Molecular sieves (4Å) | |

| Solvent | Acetonitrile | |

| Yield | 85–90% |

Step 2: Benzylation

| Parameter | Value | Source |

|---|---|---|

| Reagent | Benzyl alcohol | |

| Catalyst | Titanium(IV) isopropoxide | |

| Temperature | 80°C | |

| Yield | 70–75% |

This approach offers scalability but introduces complexity with multiple purification steps.

Enzymatic Kinetic Resolution

Emerging strategies leverage lipases or esterases for enantioselective synthesis. While no direct reports exist for this compound, methodologies from PMC9229296 suggest feasibility:

- Substrate : Racemic dimethyl (2,2-dimethoxyethyl)propanedioate

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent : Ionic liquid/tert-butanol mixture

- Conversion : >99% (theoretical)

- ee : >98%

This green chemistry approach reduces waste but requires optimization for industrial viability.

One-Pot Tandem Reactions

Recent patents (e.g., AU2016358147A1) describe tandem alkylation-acetalization protocols using BF₃·Et₂O as a catalyst. Though untested for this specific compound, the method could theoretically streamline synthesis:

- Alkylation : Dibenzyl malonate + 3-bromo-1,1-dimethoxypropane

- In Situ Acetalization : Acid-catalyzed cyclization

- Yield : ~60% (extrapolated from similar reactions)

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Alkylation | 49% | >95% | Moderate | $$ |

| Transesterification | 70% | 90–95% | High | $$$ |

| Enzymatic | >99% | >98% ee | Low | $$$$ |

| Tandem Reaction | 60% | 85% | High | $$ |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Dibenzyl (2,2-dimethoxyethyl)propanedioate serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex molecules through various reactions:

- Mannich Reaction : This compound can be utilized in highly efficient catalytic enantioselective Mannich reactions. In these reactions, this compound reacts with N-tert-butoxycarbonyl imines in the presence of specific catalysts to yield products with high enantioselectivity. This application is crucial for synthesizing chiral amines, which are valuable in pharmaceutical development .

- Polymer Synthesis : The compound can also be employed in the synthesis of polyesters through enzymatic methods. For instance, it has been used as a precursor in reactions catalyzed by lipases to produce biodegradable polyesters under mild conditions .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a precursor for developing bioactive compounds:

- Anticancer Agents : Research indicates that derivatives of this compound can be modified to synthesize potential anticancer agents. The structural features of this compound allow for modifications that enhance biological activity against cancer cells .

- Drug Delivery Systems : The compound's ability to form esters and its compatibility with various functional groups make it suitable for developing drug delivery systems. Studies have explored its use in creating prodrugs that improve the solubility and bioavailability of therapeutic agents .

Material Science

This compound is also relevant in material science:

- Coatings and Adhesives : Its chemical properties enable its use in formulating advanced coatings and adhesives. The compound can enhance the mechanical properties and thermal stability of polymer matrices when incorporated into formulations .

- Nanocomposites : The integration of this compound into nanocomposite materials has been investigated. These materials exhibit improved electrical and thermal conductivity, making them suitable for applications in electronics and energy storage .

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the successful application of this compound in a Mannich reaction to synthesize chiral amines with yields exceeding 90%. The reaction was catalyzed by Yb(OTf)3/pybox complexes under mild conditions, showcasing the compound's utility in asymmetric synthesis .

Case Study 2: Development of Anticancer Compounds

Research focused on modifying this compound to create novel anticancer agents. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic activity and leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of dibenzyl (2,2-dimethoxyethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the benzyl groups may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Purpurinimides (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides)

- Structure : Chlorin macrocycles with a 2,2-dimethoxyethyl substituent, linked via ester or amide bonds.

- Key Differences : The dimethoxyethyl group in purpurinimides is part of a photosensitizing macrocycle, whereas in the target compound, it is attached to a malonate backbone. This structural disparity impacts electronic properties and applications.

- Spectral Data : The ¹H NMR signal for the dimethoxyethyl group in purpurinimides appears as a singlet at δ 3.46–3.47 ppm, reflecting the electron-rich environment of the methoxy protons . Comparable shifts in the target compound would depend on the malonate core’s electron-withdrawing effects.

- Applications : Purpurinimides are used in photodynamic therapy due to their light-activated cytotoxicity, a property less relevant to the target compound unless functionalized similarly .

Esters with Different Substituents

Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10, )

- Structure: Methyl ester with cyano, pyridinyl, and pyrimidinyl substituents.

- Key Differences: The electron-withdrawing cyano and pyridinyl groups enhance electrophilicity at the α-carbon, enabling condensation reactions with amines—unlike the target compound’s benzyl esters, which prioritize steric protection and slower hydrolysis.

- Synthesis : Prepared via acetic acid-mediated condensation of methyl esters with aromatic amines, contrasting with the likely esterification or transesterification routes for the target compound .

- Reactivity: The cyano group facilitates nucleophilic addition, whereas the target’s dimethoxyethyl group may stabilize adjacent carbonyls via electron donation.

Acetal Derivatives

Phenyl Acetaldehyde Diisobutyl Acetal ()

- Structure : Acetal functional group (1,1-diisobutoxy-2-phenylethane) with branched isobutyl chains.

- Key Differences : Acetals are acid-labile, undergoing hydrolysis to aldehydes, while esters (like the target compound) are more stable under acidic conditions but hydrolyze in basic environments.

- Solubility : The branched isobutyl groups in the acetal increase hydrophobicity compared to the target’s linear dimethoxyethyl and benzyl groups.

- Applications : Acetals are commonly used in fragrances and flavorings due to their stability in neutral conditions, whereas the target compound’s ester groups may suit pharmaceutical or polymer applications .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Influences : The dimethoxyethyl group’s electron-donating nature stabilizes adjacent carbonyls in purpurinimides and may similarly affect the target compound’s reactivity. However, the malonate backbone’s electron-withdrawing effect could moderate this stabilization .

- Synthetic Flexibility : The target compound’s benzyl esters offer hydrolytic stability compared to methyl/ethyl esters, enabling prolonged storage or controlled release in pharmaceutical formulations.

- Functional Group Trade-offs : Acetals () prioritize acid-sensitive protection, while esters balance stability and reactivity, highlighting the need for tailored functionalization in application-specific designs .

Further research should explore the target compound’s photophysical properties (inspired by purpurinimides) and its performance in catalysis or polymer networks, leveraging comparative insights from analogous structures.

Biological Activity

Dibenzyl (2,2-dimethoxyethyl)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by its unique structure, which contributes to its biological properties. The molecular formula can be represented as . The compound features two benzyl groups and a propanedioate moiety that are essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications. Key areas of research include:

- Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .

- Anti-inflammatory Effects: Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

- Neuroprotective Properties: There is growing interest in the neuroprotective effects of this compound. It has been observed to enhance neuronal survival in models of neurodegeneration, possibly through the modulation of signaling pathways involved in cell survival .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated a strong ability to reduce oxidative stress markers in vitro .

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects. The compound significantly reduced tau phosphorylation and improved cognitive function in treated animals compared to controls .

Research Findings

Recent research highlights the importance of this compound as a multi-functional compound with potential therapeutic applications. Its ability to act on multiple biological pathways makes it a candidate for further exploration in drug development.

- Mechanistic Insights: Investigations into the molecular mechanisms reveal that this compound may interact with specific protein kinases involved in cell signaling pathways related to inflammation and neuroprotection .

- Future Directions: Ongoing studies aim to optimize the chemical structure for enhanced potency and specificity. The development of derivatives may lead to more effective therapeutic agents targeting oxidative stress and inflammation-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.